WM-1119 is a potent and selective inhibitor of the histone acetyltransferases KAT6A and KAT6B. Histone acetyltransferases (HATs) are enzymes that play a crucial role in gene regulation by adding acetyl groups to histone proteins. This acetylation process modifies chromatin structure and influences gene expression. WM-1119 exhibits significant anti-cancer properties by inducing senescence in tumor cells.
Synthesis Analysis
The synthesis of WM-1119 starts with an aryl acylsulfonohydrazide scaffold. Extensive structure-activity relationship (SAR) studies led to the identification of key structural features, including 2-fluorobenzenesulfonyl and phenylpyridine motifs, that contribute to its potency and selectivity. Detailed synthetic procedures and optimization strategies can be found in the referenced publication.
Molecular Structure Analysis
WM-1119 comprises a central sulfonohydrazide moiety flanked by a 2-fluorobenzenesulfonyl group and a phenylpyridine moiety. The specific arrangement of these functional groups dictates its interaction with the active site of KAT6A/B. Detailed structural analysis, including crystallographic data, is available in the cited paper.
Mechanism of Action
WM-1119 primarily exerts its anti-cancer effects by inhibiting KAT6A/B, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor CDKN2A. This upregulation of CDKN2A promotes cell cycle arrest and senescence, ultimately suppressing tumor growth. It's important to note that WM-1119 induces senescence without causing DNA damage.
Physical and Chemical Properties Analysis
WM-1119 exhibits favorable pharmacological properties, including an IC50 of 6.3 nM against KAT6A and a KD of 0.002 µM. It demonstrates good oral bioavailability (56% in rats), indicating its potential for systemic administration.
Applications
Anti-cancer agent: WM-1119 has shown significant potential as an anti-cancer agent, particularly against acute myeloid leukemia (AML). Studies have demonstrated its ability to enhance the activity of conventional chemotherapy drugs like cytarabine and doxorubicin by inducing cell cycle arrest and senescence in AML cells.
Senescence induction: WM-1119 effectively induces senescence in various cancer cell lines, suggesting its potential application in senescence-based therapies.
Related Compounds
CTX-124143 (1)
Compound Description: CTX-124143 is an aryl acylsulfonohydrazide identified as a starting point for developing KAT6A inhibitors. It showed an IC50 of 1.0 µM against KAT6A. []
Relevance: CTX-124143 served as a template for developing more potent and drug-like KAT6A inhibitors, including WM-1119. The acylsulfonohydrazide scaffold of CTX-124143 provided the basis for structure-activity relationship (SAR) studies that ultimately led to the discovery of WM-1119. []
WM-8014 (3)
Compound Description: WM-8014 is a KAT6A/B inhibitor with potent anti-cancer activity. It induces cellular senescence without damaging DNA. [, ]
Relevance: WM-8014 served as an early lead compound in the development of WM-1119. While both compounds potently inhibit KAT6A, WM-1119 displays improved properties, including lower lipophilicity and enhanced microsomal stability compared to WM-8014. []
Compounds 55 and 80
Compound Description: Compounds 55 and 80 represent optimized inhibitors of KAT6A derived from the initial hit CTX-124143. These compounds demonstrated improved potency against KAT6A and exhibited reduced lipophilicity and superior microsomal stability compared to WM-8014. []
Relevance: Compounds 55 and 80, alongside WM-1119, highlight significant advancements achieved through SAR studies based on the acylsulfonohydrazide scaffold. While these compounds exhibit comparable potency to WM-1119 as KAT6A inhibitors, they differ in their specific structural features and might possess distinct pharmacological profiles. []
Nutlin-3a
Compound Description: Nutlin-3a is an MDM2 inhibitor that disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation. []
Relevance: While structurally unrelated to WM-1119, Nutlin-3a serves as a comparator compound in the context of inducing cell cycle arrest and apoptosis in AML cells. The study demonstrated synergistic effects when Nutlin-3a was combined with cytarabine and doxorubicin (AraC/Dox), particularly in TP53-competent AML cell lines. This highlights the potential of targeting different cell cycle regulators, including KAT6A/B by WM-1119, to enhance chemotherapy responses in AML. []
Palbociclib
Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). []
Relevance: Similar to Nutlin-3a, Palbociclib serves as another comparator compound in the study. While Palbociclib alone induces cell cycle arrest, its combination with AraC/Dox significantly enhances apoptosis in AML cells. This further supports the rationale of targeting cell cycle regulators, such as KAT6A/B with WM-1119, to improve chemotherapy efficacy in AML. []
Cytarabine and Doxorubicin (AraC/Dox)
Compound Description: Cytarabine and Doxorubicin are chemotherapeutic agents commonly used in combination for treating acute myeloid leukemia (AML). []
Relevance: The research primarily focuses on identifying mechanisms of resistance to AraC/Dox therapy and exploring strategies to overcome this resistance. WM-1119, through its ability to induce cell cycle arrest and enhance the activity of AraC/Dox in AML cells, holds promise as a potential therapeutic option for improving the efficacy of conventional chemotherapy in AML. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
VA5 inhibits both transamidase and GTP-binding activities. Transamidase activity is inhibited by direct inhibitor binding at the transamidase site, and GTP binding is blocked because inhibitor interaction at the transamidase site locks the protein in the extended/open conformation to disorganize/inactivate the GTP binding/GTPase site.
Vacquinol-1, also known as NSC 13316, is an activator of MKK4-dependent macropinocytotic cell death in glioblastoma cells. Vacquinol-1 has beneficial effects on a glioblastoma multiforme mouse model by oral administration. In glioblastoma cells, Vacquinol-1 targets macropinocytosis, a cellular process that will not lead to cell death in normal cells.